REACTION_CXSMILES
|
CCN(CC)CC.[C:8]([O:12][C:13](=O)CC)(=[O:11])[CH2:9][CH3:10].CN([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22]N=1)C.C(C(CC)C=O)C>CCCCCC.O>[C:8]([O:12][CH:13]=[C:24]([CH2:25][CH3:20])[CH2:23][CH3:22])(=[O:11])[CH2:9][CH3:10]
|
Name
|
|
Quantity
|
12.8 L
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
14.48 L
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CC
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
13.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux (120°-135° C.) for 5 hours in a nitrogen atmosphere
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
On complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
re-extracted with hexane (5 L)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated NaHCO3 (2×7.5 L)
|
Type
|
CUSTOM
|
Details
|
before being evaporated in vacuo at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC=C(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |